Cefuroxime Axetil

Übersicht

Beschreibung

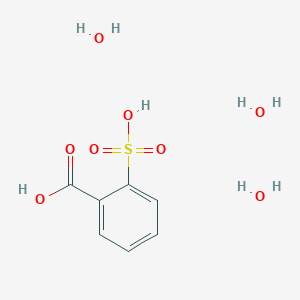

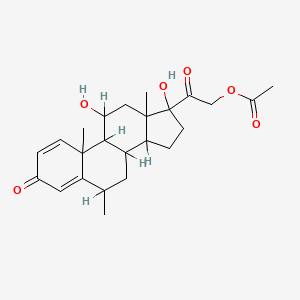

Cefuroxim-Axetil ist ein Cephalosporin-Antibiotikum der zweiten Generation. Es ist ein Acetoxyethyl-Ester-Prodrug von Cefuroxim, das bei oraler Verabreichung wirksam ist. Diese Verbindung wurde von Glaxo (heute GlaxoSmithKline) entdeckt und 1987 eingeführt . Cefuroxim-Axetil wird zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt, darunter Infektionen der oberen und unteren Atemwege, Harnwegsinfektionen, Haut- und Weichteilinfektionen, Gonorrhoe und frühe Lyme-Borreliose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cefuroxim-Axetil wird durch eine Reihe von chemischen Reaktionen synthetisiert. Der Prozess umfasst typischerweise die Veresterung von Cefuroxim mit 1-Acetoxyethylbromid zur Bildung von Cefuroxim-Axetil . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Aceton und Ethanol, und der Prozess kann Schritte wie Granulierung, Extrusion und Trocknung umfassen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Cefuroxim-Axetil unter Verwendung von Wirbelschichtgranulierungs- und Beschichtungsprozessen hergestellt. Diese Methode stellt sicher, dass die Verbindung stabil und gleichmäßig verteilt ist. Die Granulate werden beschichtet, um den bitteren Geschmack von Cefuroxim-Axetil zu maskieren, wodurch es für die orale Verabreichung geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen: Cefuroxim-Axetil unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Die Hydrolyse von Cefuroxim-Axetil in der Darmschleimhaut und im Pfortaderkreislauf erzeugt Cefuroxim .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Analyse von Cefuroxim-Axetil verwendet werden, sind Methanol, Wasser, Aceton und Ethanol. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität und Reinheit der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von Cefuroxim-Axetil gebildet wird, ist Cefuroxim, die aktive Form des Antibiotikums. Weitere Produkte können Cefuroximsäure, Cefuroximlacton und Cefuroxim-Axetil-Sulfoxid sein .

Wissenschaftliche Forschungsanwendungen

Cefuroxim-Axetil hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Modellverbindung für die Untersuchung der Stabilität und Löslichkeit von Cephalosporin-Antibiotika verwendet. In der Biologie und Medizin wird Cefuroxim-Axetil zur Behandlung bakterieller Infektionen und zur Untersuchung der Mechanismen der Antibiotikaresistenz verwendet . In der pharmazeutischen Industrie wird es zur Entwicklung neuer Formulierungen und Arzneimittelverabreichungssysteme verwendet, um die Bioverfügbarkeit und Wirksamkeit von Antibiotika zu verbessern .

Wirkmechanismus

Cefuroxim-Axetil enthält wie andere Cephalosporine eine Beta-Lactam-Ringstruktur. Es wirkt als bakterizides Antibiotikum, indem es an Penicillin-bindende Proteine (PBPs) bindet, die sich in der bakteriellen Zellwand befinden. Diese Bindung hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese, was zum Tod der Bakterien führt .

Wissenschaftliche Forschungsanwendungen

Cefuroxime axetil has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the stability and solubility of cephalosporin antibiotics. In biology and medicine, this compound is used to treat bacterial infections and study the mechanisms of antibiotic resistance . In the pharmaceutical industry, it is used to develop new formulations and drug delivery systems to improve the bioavailability and efficacy of antibiotics .

Wirkmechanismus

Cefuroxime axetil, like other cephalosporins, contains a beta-lactam ring structure. It works as a bactericidal antibiotic by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Cefuroxim-Axetil ähnelt anderen Cephalosporinen der zweiten Generation, wie z. B. Cefaclor und Cefprozil. Es hat ein breiteres Wirkungsspektrum gegen grampositive und gramnegative Bakterien und ist resistenter gegen Beta-Lactamase-Enzyme, die von bestimmten Bakterien produziert werden . Weitere ähnliche Verbindungen sind Amoxicillin/Clavulansäure und Cefaclor, die ebenfalls zur Behandlung bakterieller Infektionen eingesetzt werden, aber unterschiedliche pharmakokinetische Profile und Wirkungsspektren haben können .

Referenzen

Eigenschaften

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJCWVGMRLCZQQ-YJBYXUATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 347 | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. | |

| Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 72 | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, White powder | |

CAS No. |

64544-07-6 | |

| Record name | Cefuroxime axetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64544-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefuroxime axetil [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME AXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z49QDT0J8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate](/img/structure/B7819097.png)

![sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B7819109.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)

![(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid](/img/structure/B7819124.png)

![2-(4-{2-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]ETHENYL}PHENYL)-5-METHYL-1,3-BENZOXAZOLE](/img/structure/B7819153.png)